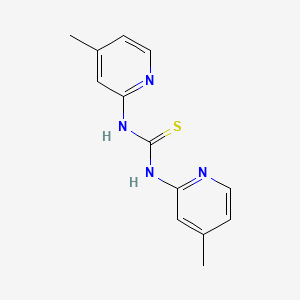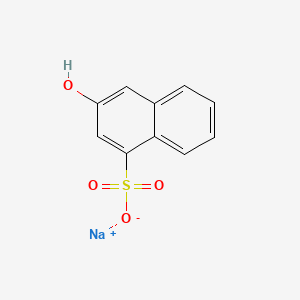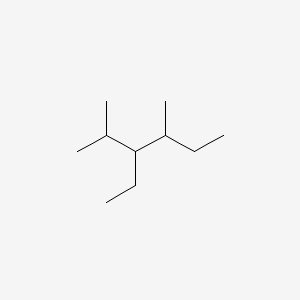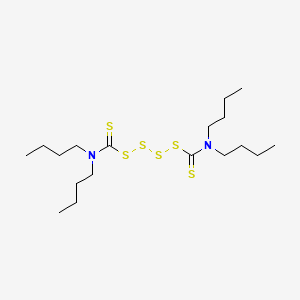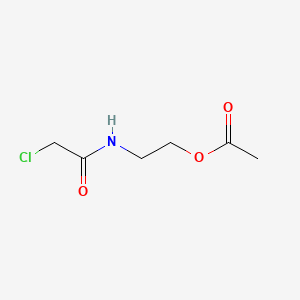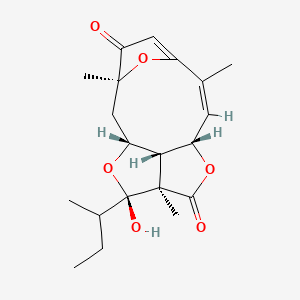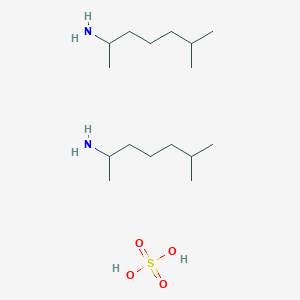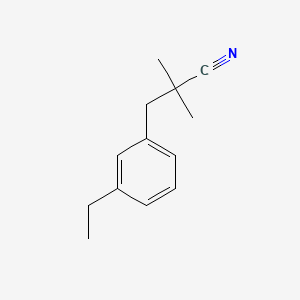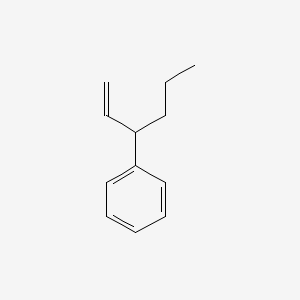
Benzene, (1-ethenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-ethenylbutyl)-, also known as 1-ethenylbutylbenzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, where a 1-ethenylbutyl group is attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of a conjugated π-electron system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Benzene: One common method for synthesizing benzene derivatives is through the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an alkyl halide (such as 1-ethenylbutyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another method involves the reaction of a Grignard reagent (such as 1-ethenylbutylmagnesium bromide) with benzene. This reaction typically requires a dry ether solvent and proceeds under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts like zeolites or supported metal catalysts may be used to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Benzene, (1-ethenylbutyl)-, can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogens as reagents and proceed via the formation of a positively charged intermediate (arenium ion).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of benzene derivatives can be achieved using hydrogen gas (H2) in the presence of a metal catalyst (such as palladium on carbon, Pd/C). This process can convert the ethenyl group to an ethyl group, resulting in the formation of 1-ethylbutylbenzene.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Nitration: Formation of nitrobenzene derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halobenzene derivatives.
Scientific Research Applications
Benzene, (1-ethenylbutyl)-, has various applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with aromatic moieties.
Industry: Employed in the manufacture of specialty chemicals, including fragrances, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of benzene, (1-ethenylbutyl)-, in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitution. This intermediate is stabilized by the conjugated π-electron system of the benzene ring. The compound’s reactivity is influenced by the electron-donating or electron-withdrawing nature of the substituents attached to the benzene ring.
Comparison with Similar Compounds
Benzene, (1-ethenylbutyl)-, can be compared with other benzene derivatives such as:
1-ethylbutylbenzene: Similar in structure but lacks the ethenyl group, resulting in different reactivity and chemical properties.
1-phenylhexane: Another benzene derivative with a longer alkyl chain, which affects its solubility and boiling point.
3-phenylhexane: A positional isomer with the phenyl group attached to a different carbon in the hexane chain, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features and reactivity of benzene, (1-ethenylbutyl)-, making it a valuable compound for various applications in chemistry and industry.
Properties
CAS No. |
64275-32-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
hex-1-en-3-ylbenzene |
InChI |
InChI=1S/C12H16/c1-3-8-11(4-2)12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3 |
InChI Key |
CLFGJCINGJTUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


